Dimethylsulfoxideimidazoletetrachlororuthenate(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylsulfoxideimidazoletetrachlororuthenate(III), commonly known as NAMI-A, is a ruthenium-based compound that has been extensively studied for its potential applications in cancer treatment. NAMI-A belongs to a class of compounds known as metal-based drugs, which have shown promise in treating various types of cancer.
作用機序
The mechanism of action of NAMI-A is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the formation of new blood vessels, a process known as angiogenesis. This prevents the growth and spread of cancer cells by depriving them of the nutrients and oxygen they need to survive.
Biochemical and Physiological Effects:
NAMI-A has been shown to have low toxicity and minimal side effects in preclinical studies. It is rapidly cleared from the body and does not accumulate in tissues. NAMI-A has also been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of NAMI-A is its low toxicity, which makes it a promising candidate for further development as a cancer treatment. However, one limitation is its relatively low potency compared to other metal-based drugs, such as cisplatin.
将来の方向性
Future research on NAMI-A could focus on improving its potency and effectiveness as a cancer treatment. Other potential applications of NAMI-A could include its use as an anti-inflammatory agent or as a treatment for other diseases, such as Alzheimer's disease. Further studies could also investigate the potential use of NAMI-A in combination with other chemotherapy drugs or radiation therapy.
合成法
NAMI-A is synthesized using a two-step process. The first step involves the reaction of ruthenium trichloride with imidazole in the presence of dimethylsulfoxide (DMSO) to form the intermediate compound, [RuCl3(DMSO)2(imidazole)]. This intermediate compound is then reacted with sodium tetrachlororuthenate to form NAMI-A.
科学的研究の応用
NAMI-A has been extensively studied for its potential applications in cancer treatment. In preclinical studies, NAMI-A has been shown to inhibit the growth and metastasis of cancer cells, particularly in lung, breast, and colon cancer. NAMI-A has also been shown to enhance the effectiveness of other chemotherapy drugs, such as cisplatin.
特性
CAS番号 |
135908-84-8 |
---|---|
分子式 |
C5H10Cl4N2NaORuS |
分子量 |
412.1 g/mol |
IUPAC名 |
sodium;1H-imidazole;methylsulfinylmethane;ruthenium(3+);tetrachloride |
InChI |
InChI=1S/C3H4N2.C2H6OS.4ClH.Na.Ru/c1-2-5-3-4-1;1-4(2)3;;;;;;/h1-3H,(H,4,5);1-2H3;4*1H;;/q;;;;;;+1;+3/p-4 |
InChIキー |
PEVNIEPIRVCPAW-UHFFFAOYSA-J |
SMILES |
CS(=O)C.C1=CN=CN1.[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
正規SMILES |
CS(=O)C.C1=CN=CN1.[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
同義語 |
dimethylsulfoxideimidazoletetrachlororuthenate(III) dimethylsulfoxideimidazoletetrachlorouthenate (III), sodium Na(trans-RuCl4(DMSO)Im) sodium (trans-RuCl4(DMSO)Im) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。